molecular formula C14H14BrNO2S2 B2795368 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415562-91-1

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2795368
CAS No.: 2415562-91-1
M. Wt: 372.3
InChI Key: TZMIEOBDPAGMCW-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, a cyclopropyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including bromination, cyclopropanation, and sulfonamidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are known to interact with biological targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide
  • 2-bromo-N-{[1-(furan-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
  • 2-bromo-N-{[1-(pyridin-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Uniqueness

The uniqueness of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, offers unique electronic properties that can be exploited in various applications .

Properties

IUPAC Name

2-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIEOBDPAGMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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